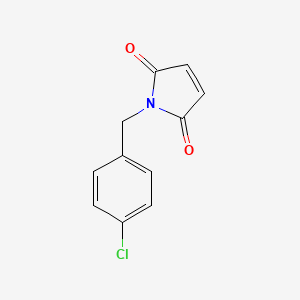

1-((4-氯苯基)甲基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

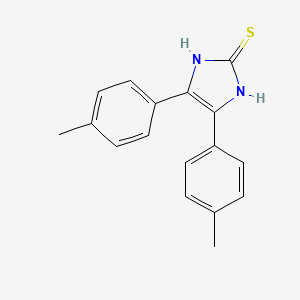

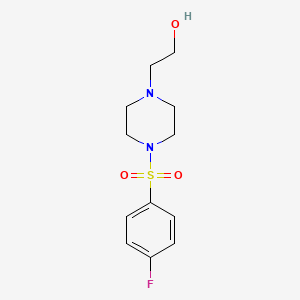

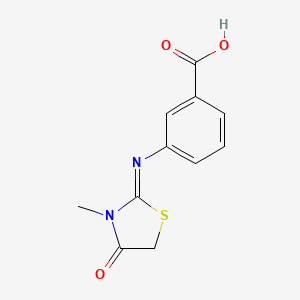

The compound "1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a core structure in various synthesized compounds with potential biological activities. The presence of a 4-chlorophenyl group suggests that the compound may exhibit certain chemical properties such as enhanced lipophilicity and potential for interactions with biological targets. The 1H-pyrrole-2,5-dione derivatives have been studied extensively for their inhibitory effects on enzymes, antibacterial properties, and as corrosion inhibitors .

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives often involves multi-component reactions or transformations. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another method employed the Baker-Venkatraman transformation to produce 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones . These methods highlight the versatility and reactivity of the pyrrole-2,5-dione nucleus in forming various substituted derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR, and X-ray diffraction. For example, the crystal structure of a pyrrolidine-2,5-dione derivative was determined, revealing orthorhombic crystals and a synclinal conformation of the terminal phenyl rings . Additionally, computational studies using density functional theory (DFT) have been performed to predict spectral and geometrical data, showing high correlations with experimental data .

Chemical Reactions Analysis

The 1H-pyrrole-2,5-dione derivatives participate in various chemical reactions. They have been used to synthesize novel antibacterial agents and have shown the ability to form compounds with antimicrobial activity when reacted with tryptamine and aromatic aldehydes . Furthermore, these derivatives have been involved in addition reactions to form compounds with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been explored through experimental and theoretical studies. Their inhibitory action against corrosion in metals has been demonstrated, with adsorption on steel surfaces following Langmuir's adsorption isotherm, indicating a chemisorption process . Photoluminescent properties have also been observed in polymers containing the pyrrolo[3,4-c]pyrrole nucleus, suggesting applications in electronic devices .

科学研究应用

防腐蚀

"1-((4-氯苯基)甲基)-1H-吡咯-2,5-二酮"衍生物已显示出在酸性介质中作为碳钢腐蚀抑制剂的有效性。Zarrouk等人(2015年)的研究调查了1H-吡咯-2,5-二酮衍生物对碳钢在盐酸溶液中腐蚀的抑制作用。研究发现这些化合物是良好的腐蚀抑制剂,其效率随浓度增加而增加。这些抑制剂在钢表面的吸附主要受化学吸附过程控制,这一点由热力学数据和XPS分析证实。密度泛函理论(DFT)计算进一步阐明了分子结构与其抑制效率之间的关系(Zarrouk et al., 2015)。

发光材料

"1-((4-氯苯基)甲基)-1H-吡咯-2,5-二酮"与用于合成发光材料的化合物相关。Beyerlein和Tieke(2000年)描述了含有1,4-二氧杂环己烷-3,6-二苯基吡咯[3,4-c]吡咯(DPP)和1,4-苯基单元的π-共轭聚合物的合成,这些聚合物表现出强烈的光致发光和高光化学稳定性。这些性质使它们适用于电子应用(Beyerlein & Tieke, 2000)。

有机电子器件的半导体聚合物

"1-((4-氯苯基)甲基)-1H-吡咯-2,5-二酮"的衍生物已被用于开发用于有机电子器件的半导体聚合物。Deng和Gu(2013年)合成了新型基于二酮吡咯吡咯的共轭共聚物,这些共聚物在可见光和近红外区域具有广泛和强烈的吸收,适用于光伏应用。这些共聚物在体异质结光伏器件中表现出潜力,表明它们在有机电子领域的实用性(Deng & Gu, 2013)。

抗菌剂

与"1-((4-氯苯基)甲基)-1H-吡咯-2,5-二酮"结构相似的化合物已被评估其抗菌活性。Biava等人(2008年)合成了1,5-二苯基吡咯衍生物,探索了苯环上亲脂基取代物对结核分枝杆菌活性的影响。一些衍生物显示出比现有药物更好的活性和保护指数,突显了这些化合物作为抗分枝杆菌药物的潜力(Biava et al., 2008)。

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKNINBFRMHMQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368435 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione | |

CAS RN |

34569-29-4 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)